3-amino-5-bromo-N-(2-(dimethylamino)ethyl)benzamide
Overview
Description
3-amino-5-bromo-N-(2-(dimethylamino)ethyl)benzamide is an organic compound with the molecular formula C11H16BrN3O It is a derivative of benzamide, featuring an amino group at the 3-position, a bromine atom at the 5-position, and a dimethylaminoethyl group attached to the nitrogen atom of the benzamide moiety
Scientific Research Applications
3-amino-5-bromo-N-(2-(dimethylamino)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-bromo-N-(2-(dimethylamino)ethyl)benzamide typically involves multiple steps:
Bromination: The starting material, 3-amino-N-(2-(dimethylamino)ethyl)benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Amidation: The brominated intermediate is then subjected to amidation with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The choice of solvents and reagents is also critical to minimize by-products and facilitate easy purification.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-bromo-N-(2-(dimethylamino)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino and dimethylamino groups can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of 3-amino-5-bromo-N-(2-(dimethylamino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The dimethylaminoethyl group enhances its solubility and facilitates its transport across cell membranes, while the bromine atom can participate in halogen bonding, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromo-N,3-dimethylbenzamide: Similar structure but lacks the dimethylaminoethyl group.
3-amino-5-chloro-N-(2-(dimethylamino)ethyl)benzamide: Chlorine atom instead of bromine.
3-amino-5-bromo-N,N-dimethylbenzamide: Lacks the ethyl linker in the dimethylamino group.
Uniqueness
3-amino-5-bromo-N-(2-(dimethylamino)ethyl)benzamide is unique due to the presence of both the bromine atom and the dimethylaminoethyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The bromine atom enhances its reactivity in substitution and coupling reactions, while the dimethylaminoethyl group improves its solubility and bioavailability.
Properties
IUPAC Name |
3-amino-5-bromo-N-[2-(dimethylamino)ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-15(2)4-3-14-11(16)8-5-9(12)7-10(13)6-8/h5-7H,3-4,13H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBUIGNPCGOZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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